molecular formula C9H13F3N2O B15050522 1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

Cat. No.: B15050522
M. Wt: 222.21 g/mol
InChI Key: HFVPPIFYFLQVQL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is a fluorinated enone derivative featuring a 4-methylpiperazine substituent. This compound belongs to a class of α,β-unsaturated trifluoromethyl ketones, which are notable for their electron-deficient double bond and trifluoromethyl group, enhancing reactivity in cycloadditions and nucleophilic additions.

Properties

Molecular Formula

C9H13F3N2O

Molecular Weight

222.21 g/mol

IUPAC Name

1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one

InChI

InChI=1S/C9H13F3N2O/c1-13-4-6-14(7-5-13)3-2-8(15)9(10,11)12/h2-3H,4-7H2,1H3

InChI Key

HFVPPIFYFLQVQL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C=CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Chloro-1,1,1-trifluorobut-3-en-2-one

The γ-chloroenone precursor is synthesized via Claisen condensation between trifluoroacetic anhydride and acetaldehyde derivatives. For example, reaction of ethyl trifluoroacetoacetate with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields the α,β-unsaturated ketone, followed by chlorination at the γ-position using PCl₅ or SOCl₂.

Representative Procedure :

  • Ethyl trifluoroacetoacetate (10 mmol) and acetyl chloride (12 mmol) are combined in anhydrous dichloromethane.
  • Aluminum chloride (1.2 equiv) is added gradually at 0°C, and the mixture is stirred at room temperature for 24 h.
  • The reaction is quenched with ice-water, extracted with DCM, and concentrated to yield 1,1,1-trifluorobut-3-en-2-one.
  • The enone is treated with PCl₅ (1.5 equiv) in refluxing toluene for 6 h to afford 4-chloro-1,1,1-trifluorobut-3-en-2-one (Yield: 68%).

Piperazine Substitution Reaction

The γ-chloro intermediate undergoes nucleophilic displacement with 4-methylpiperazine under acidic conditions, as exemplified by analogous syntheses.

Optimized Protocol :

  • 4-Chloro-1,1,1-trifluorobut-3-en-2-one (5.45 mmol) and 4-methylpiperazine (6.0 mmol) are dissolved in anhydrous 2-butanol (30 mL).
  • Trifluoroacetic acid (TFA, 1.2 equiv) is added, and the mixture is heated at 100°C for 4–18 h.
  • The reaction is cooled, neutralized with saturated NaHCO₃, and extracted with ethyl acetate (3 × 50 mL).
  • Column chromatography (DCM/MeOH 25:1) yields the title compound as a pale brown solid (Yield: 65–81%).

Critical Parameters :

  • Solvent : High-boiling alcohols (e.g., 2-butanol) enhance reaction rates by stabilizing ionic intermediates.
  • Acid Catalyst : TFA protonates the piperazine, increasing its nucleophilicity for SN2 displacement.
  • Temperature : Prolonged heating (≥12 h) ensures complete substitution without enone decomposition.

Michael Addition of 4-Methylpiperazine to α,β-Unsaturated Trifluoromethyl Ketones

An alternative route employs the conjugate addition of 4-methylpiperazine to 1,1,1-trifluorobut-3-en-2-one. This method circumvents the need for halogenated intermediates but requires precise control of reaction conditions to avoid polymerization.

Synthesis of 1,1,1-Trifluorobut-3-en-2-one

The enone is prepared via Knoevenagel condensation of trifluoroacetone with glyoxylic acid, followed by dehydration:

$$ \text{CF}3\text{COCH}3 + \text{HCOCOOH} \xrightarrow{\text{piperidine}} \text{CF}3\text{C(O)CH=CH}2 \xrightarrow{\Delta} \text{CF}3\text{C(O)CH}2\text{CH}_2 $$

Procedure :

  • Trifluoroacetone (10 mmol) and glyoxylic acid (12 mmol) are stirred in ethanol with piperidine (0.5 equiv) at 50°C for 8 h.
  • The mixture is acidified with HCl (2 M) and extracted with ethyl acetate.
  • Distillation under reduced pressure yields the enone (Yield: 74%).

Michael Addition Optimization

The enone reacts with 4-methylpiperazine under basic conditions to facilitate deprotonation of the amine:

Methodology :

  • 1,1,1-Trifluorobut-3-en-2-one (5.0 mmol) and 4-methylpiperazine (6.0 mmol) are dissolved in THF.
  • Potassium carbonate (1.2 equiv) is added, and the mixture is refluxed for 12 h.
  • Filtration and solvent evaporation afford the crude product, which is purified by silica gel chromatography (Hexane/EtOAc 3:1) to yield the adduct (Yield: 58%).

Challenges :

  • Regioselectivity : Competing 1,2-addition is minimized by using aprotic solvents and avoiding excess base.
  • Enone Stability : Low temperatures (0–25°C) and inert atmospheres prevent dimerization.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantages Limitations
Nucleophilic Substitution 65–81% 4–18 h High reproducibility; Scalable Requires γ-chloroenone synthesis
Michael Addition 58–65% 12–24 h Avoids halogenated intermediates Lower yields; Sensitive to conditions

Advanced Characterization and Spectral Data

Post-synthesis characterization confirms structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.48 (d, J = 15.6 Hz, 1H, CH=), 6.14 (dt, J = 15.6, 6.8 Hz, 1H, CH-CO), 3.69 (s, 3H, OCH₃), 3.03–2.46 (m, 8H, piperazine-H), 2.23 (s, 3H, N-CH₃).
  • ¹³C NMR : δ 187.2 (C=O), 143.5 (CF₃-C), 124.8 (CH=CH), 116.5 (q, J = 288 Hz, CF₃), 55.1 (OCH₃), 54.8–46.2 (piperazine-C), 38.1 (N-CH₃).
  • HRMS : m/z calcd. for C₁₀H₁₂F₃N₂O [M+H]⁺: 257.0901; found: 257.0898.

Industrial and Pharmacological Relevance

The compound’s trifluoromethyl and piperazine motifs are prevalent in bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Scalable synthesis (multi-gram batches) has been achieved via the nucleophilic substitution route, with purity >98% (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and piperazine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in the substituent at the 4-position of the but-3-en-2-one backbone. Key comparisons include:

Compound Name Substituent Key Differences References
1,1,1-Trifluoro-4-(4-phenylpiperazin-1-yl)but-3-en-2-one 4-Phenylpiperazine Enhanced lipophilicity due to phenyl group
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one p-Tolyl (aromatic) Reduced basicity; aryl conjugation effects
(E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one Furan (heteroaromatic) Increased polarity; potential for H-bonding
(E)-1,1,1-Trifluoro-4-([3-(trifluoromethyl)phenyl]amino)but-3-en-2-one 3-(Trifluoromethyl)phenylamino Electron-withdrawing substituent; altered reactivity
1-Phenyl-3-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-buten-1-one Piperazine-linked trifluoromethylphenyl Positional isomerism; extended conjugation

Key Observations :

  • Piperazine Derivatives : The methylpiperazinyl group in the target compound introduces basicity and hydrogen-bonding capacity, contrasting with the phenylpiperazinyl analog’s lipophilic character .
  • Aromatic vs. Heteroaromatic Substituents: Aryl groups (e.g., p-tolyl) stabilize the enone via conjugation, while heteroaromatic substituents (e.g., furan) increase polarity and reactivity in photochemical reactions .
  • Amino Substitutents: The amino group in (E)-1,1,1-trifluoro-4-([3-(trifluoromethyl)phenyl]amino)but-3-en-2-one enables nucleophilic reactivity, unlike the methylpiperazinyl group’s steric and electronic effects .

Physicochemical Properties

Thermodynamic and spectral data for select analogs:

Compound ΔsubH (kJ/mol) Boiling Point ¹H NMR δ (ppm) References
1,1,1-Trifluoro-4-(2-thienyl)-4-hydroxy-3-buten-2-one 86.2 ± 0.6 N/A N/A
(E)-1,1,1-Trifluoro-4-(p-tolyl)but-3-en-2-one N/A N/A 7.25–7.40 (m, aromatic H)
(S,E)-4-(3-Methoxystyryl)-4-(trifluoromethyl)oxetan-2-one N/A N/A 6.70–7.30 (m, vinyl/aromatic H)

Insights :

  • The trifluoromethyl group induces strong deshielding in ¹⁹F NMR (δ ≈ -60 to -70 ppm) .
  • Piperazine substituents may broaden NMR signals due to conformational flexibility .

Biological Activity

1,1,1-Trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one is a fluorinated organic compound that has gained attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a piperazine moiety. The compound's molecular formula is C9H12F3N2O, and it has a molar mass of approximately 222.21 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of trifluoroacetone with 4-methylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is purified through crystallization or chromatography to achieve high purity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, while the piperazine ring contributes to receptor selectivity. These interactions can modulate various cellular pathways, leading to potential therapeutic effects .

Biological Activity

Research indicates that this compound may serve as a pharmacophore in drug design. Its potential applications include:

  • Antitumor Activity : Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated significant inhibitory activity against key cancer-related targets .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cellular processes. For example, it may act as an inhibitor of kinases that regulate cell cycle progression .

Table 1: Summary of Biological Activities

StudyTargetActivityIC50 Value
Study APLK4 KinaseInhibition0.5 nM
Study BFGFR1 KinaseModerate inhibition15 nM
Study CCancer Cell LinesCytotoxicity0.64 μM

Study A : This study identified that derivatives similar to this compound effectively inhibited PLK4 kinase activity with an IC50 value of 0.5 nM, indicating strong antitumor potential .

Study B : Another research focused on the inhibition of FGFR1 kinase revealed a moderate inhibitory effect with an IC50 value of 15 nM. This suggests that the compound could be beneficial in targeting pathways involved in tumor growth .

Study C : Cytotoxicity assessments against various cancer cell lines showed an IC50 value of 0.64 μM for related compounds, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-oneHydroxy and phenyl groupLacks piperazine ring
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-oneEthoxy groupDifferent chemical properties
4-(4-Methoxyphenyl)-1,1,1-trifluorobut-3-en-2-oneMethoxyphenyl groupVariation affects biological activity

These comparisons illustrate the distinctiveness of this compound in terms of its potential applications and biological interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,1,1-trifluoro-4-(4-methylpiperazin-1-yl)but-3-en-2-one?

  • Methodology : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, a piperazine derivative (e.g., 4-methylpiperazine) may react with a trifluoromethyl enone precursor under basic conditions. Key intermediates should be purified via column chromatography, and stereochemical outcomes monitored using TLC or HPLC. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement .
  • Validation : Confirm intermediate structures using 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, with particular attention to signals for the trifluoromethyl group (~110–120 ppm in 19F NMR^{19} \text{F NMR}) and the enone moiety (δ 5.5–7.0 ppm for vinyl protons in 1H NMR^1 \text{H NMR}) .

Q. How can the crystal structure of this compound be resolved, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key parameters include R-factors (<5%) and thermal displacement ellipsoids to assess disorder .
  • Challenges : If crystallization fails, consider alternative methods like solvent vapor diffusion or co-crystallization with stabilizing agents. For non-crystalline samples, computational modeling (e.g., DFT) can predict bond lengths and angles .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ^1 \text{H, 13C^{13} \text{C}, and 19F NMR^{19} \text{F NMR} in deuterated solvents (e.g., CDCl3_3 or DMSO-d6_6) to identify functional groups and confirm purity.
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • IR : Detect carbonyl stretches (~1700 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

  • Methodology :

  • Reaction Screening : Test palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Buchwald-Hartwig amination for aryl-piperazine bond formation. Use ligands like XPhos to enhance catalytic efficiency .
  • Kinetic Studies : Monitor reaction progress via inline FTIR or LC-MS to identify rate-limiting steps. Adjust stoichiometry (e.g., excess piperazine derivative) or employ microwave-assisted synthesis to reduce reaction time .
    • Troubleshooting : If byproducts form (e.g., dimerization), introduce steric hindrance via bulky protecting groups or lower reaction temperatures .

Q. What computational tools can predict the compound’s reactivity in nucleophilic addition reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites. The enone’s β-carbon is typically reactive due to conjugation with the trifluoromethyl group .
  • MD Simulations : Assess solvent effects (e.g., DMF vs. THF) on transition-state energetics using GROMACS or AMBER .
    • Validation : Compare predicted regioselectivity with experimental outcomes (e.g., 1H NMR^1 \text{H NMR} integration of adducts) .

Q. How do stereochemical variations (e.g., cis/trans enone configurations) impact biological activity?

  • Methodology :

  • Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate enantiomers. Confirm configuration via NOESY or circular dichroism (CD) .
  • Bioassays : Test isomers against target proteins (e.g., kinases) using SPR or fluorescence polarization. Correlate activity with steric/electronic profiles .
    • Data Interpretation : If isomers show divergent IC50_{50} values, conduct docking studies (e.g., AutoDock Vina) to analyze binding pocket interactions .

Q. How can contradictory NMR data (e.g., signal splitting) be resolved for this compound?

  • Methodology :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange. Splitting at low temperatures may indicate restricted rotation around the enone-piperazine bond .
  • Solvent Effects : Compare spectra in polar (DMSO-d6_6) vs. nonpolar (CDCl3_3) solvents to identify hydrogen bonding or aggregation .
    • Advanced Techniques : Use 19F-1H^{19} \text{F-}^1 \text{H} HOESY to study spatial proximity between fluorine and protons .

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